molecular formula C13H10F4INO3 B3833814 2,2,3,3-tetrafluoropropyl 4-[(4-iodophenyl)amino]-4-oxo-2-butenoate

2,2,3,3-tetrafluoropropyl 4-[(4-iodophenyl)amino]-4-oxo-2-butenoate

Cat. No. B3833814
M. Wt: 431.12 g/mol
InChI Key: CGGKQGSRJGZTEY-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3-tetrafluoropropyl 4-[(4-iodophenyl)amino]-4-oxo-2-butenoate is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

2,2,3,3-tetrafluoropropyl 4-[(4-iodophenyl)amino]-4-oxo-2-butenoate has a wide range of potential applications in scientific research. One area where this compound has been studied extensively is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl 4-[(4-iodophenyl)amino]-4-oxo-2-butenoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This, in turn, leads to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2,2,3,3-tetrafluoropropyl 4-[(4-iodophenyl)amino]-4-oxo-2-butenoate has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to the inhibition of cancer cell growth. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2,3,3-tetrafluoropropyl 4-[(4-iodophenyl)amino]-4-oxo-2-butenoate in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a valuable tool for cancer research. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.

Future Directions

There are many potential future directions for research on 2,2,3,3-tetrafluoropropyl 4-[(4-iodophenyl)amino]-4-oxo-2-butenoate. One area of research could focus on understanding its mechanism of action in more detail. Another area of research could focus on developing new synthesis methods for this compound. Additionally, research could be conducted to explore its potential applications in the treatment of other diseases, such as autoimmune disorders.
Conclusion:
In conclusion, 2,2,3,3-tetrafluoropropyl 4-[(4-iodophenyl)amino]-4-oxo-2-butenoate has the potential to be a valuable tool in scientific research, particularly in the field of cancer research. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory properties and the potential to inhibit the growth of cancer cells. Further research is needed to fully understand its effects and potential applications.

properties

IUPAC Name

2,2,3,3-tetrafluoropropyl (E)-4-(4-iodoanilino)-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F4INO3/c14-12(15)13(16,17)7-22-11(21)6-5-10(20)19-9-3-1-8(18)2-4-9/h1-6,12H,7H2,(H,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGKQGSRJGZTEY-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)OCC(C(F)F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C(=O)OCC(C(F)F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F4INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-tetrafluoropropyl (E)-4-(4-iodoanilino)-4-oxobut-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,3,3-tetrafluoropropyl 4-[(4-iodophenyl)amino]-4-oxo-2-butenoate
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2,2,3,3-tetrafluoropropyl 4-[(4-iodophenyl)amino]-4-oxo-2-butenoate
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2,2,3,3-tetrafluoropropyl 4-[(4-iodophenyl)amino]-4-oxo-2-butenoate
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2,2,3,3-tetrafluoropropyl 4-[(4-iodophenyl)amino]-4-oxo-2-butenoate
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2,2,3,3-tetrafluoropropyl 4-[(4-iodophenyl)amino]-4-oxo-2-butenoate

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